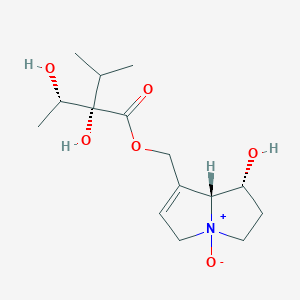

Lycopsamine N-oxide

概要

説明

Synthesis Analysis

The synthesis of lycopsamine and its N-oxide derivatives has been a subject of study to facilitate their analysis and understand their biological significance. For instance, Zalkow et al. (1985) demonstrated the synthesis of lycopsamine N-oxide through the regiospecific coupling of synthesized trachelanthic and viridifloric acids with retronecine, followed by oxidation (Zalkow et al., 1985). This method highlights the chemical versatility and the steps involved in obtaining lycopsamine N-oxide from its precursors.

Molecular Structure Analysis

The molecular structure of lycopsamine N-oxide, alongside its epimeric and diastereoisomeric relationships with other pyrrolizidine alkaloids, has been elucidated through NMR spectroscopy. Colegate et al. (2014) discussed the semi-automated separation of lycopsamine and intermedine (its epimer) as their N-oxides, providing insights into their stereochemical variations and molecular structure through comprehensive NMR data (Colegate et al., 2014).

Chemical Reactions and Properties

Lycopsamine N-oxide's chemical reactions are crucial for understanding its behavior and potential transformations in biological systems or analytical procedures. The process of N-oxidation, for instance, alters certain chemical shifts observable through NMR, influencing the molecule's reactivity and interactions (Colegate et al., 2014).

Physical Properties Analysis

The physical properties of lycopsamine N-oxide, such as solubility, stability, and optical activity, are critical for its separation and identification. The semi-automated flash chromatography technique described by Colegate et al. (2014) for separating lycopsamine from intermedine as their N-oxides provides insights into the physical characteristics that enable these separation techniques, including solubility in various solvents and interaction with chromatographic materials (Colegate et al., 2014).

Chemical Properties Analysis

Understanding lycopsamine N-oxide's chemical properties, such as reactivity towards other compounds and stability under different conditions, is essential for its application in research and potential therapeutic use. The study by Colegate et al. (2014) indirectly provides information on the chemical behavior of lycopsamine N-oxide through the exploration of its synthesis and structural analysis (Colegate et al., 2014).

科学的研究の応用

Specific Scientific Field

This application falls under the field of Toxicology .

Summary of the Application

Lycopsamine is a type of pyrrolizidine alkaloid (PA), which are common constituents of plants and have serious hepatotoxicity . Research has been conducted to explore the combined hepatotoxicity and toxicity mechanism of Intermedine (Im) and Lycopsamine (La), two monoesters of PAs that frequently coexist in PA-containing plants .

Methods of Application

In vitro, the combined cytotoxicity of the Im and La mixture on human hepatocytes (HepD) was examined by CCK-8, colony formation, wound healing, and Annexin V/PI staining assays .

Results or Outcomes

The combination of Im and La inhibited the ability of HepD cells to proliferate, colonize, and migrate and induced hepatocytes apoptosis in a dose-dependent manner . In addition to significantly causing a burst of intracellular reactive oxygen species (ROS), mitochondrial apoptosis, and endoplasmic reticulum (ER) stress, the Im and La mixture can also cause an increase in intracellular Ca 2+, triggering the PERK/eIF2α/ATF4/CHOP apoptosis pathway .

Detection in Cow’s Milk

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

A sensitive analytical approach has been developed for the simultaneous detection and quantification of a broad range of pyrrolizidine alkaloids (PA), their corresponding N-oxides (PANO), and tropane alkaloids (TA) in milk of dairy cows .

Methods of Application

Milk samples were extracted using liquid–liquid extraction with aqueous formic acid and n-hexane, followed by a cation-exchange solid-phase extraction for purification . Reversed phase liquid chromatography tandem mass spectrometry (LC–MS/MS) analysis was performed using alkaline solvent conditions .

Results or Outcomes

The method achieved low limits of detection and quantification of 0.005 to 0.054 µg/L and of 0.009 to 0.123 µg/L, respectively . For 51 of the 54 tested PA/PANO and both TA, the recovery rates ranged from 64 to 127% .

Phytotoxin Analysis

Specific Scientific Field

This application falls under the field of Phytotoxicology .

Summary of the Application

Lycopsamine N-oxide is used for the analysis of phytotoxins . Phytotoxins are substances that are toxic to plants and can cause damage to or inhibit plant growth.

Results or Outcomes

Cancer Research

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

Lycopsamine N-oxide is used in cancer research . It is used as a reference material for highly accurate and reliable data analysis in cancer research studies.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAWGBOKUFFVMB-FVZLBROTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lycopsamine N-oxide | |

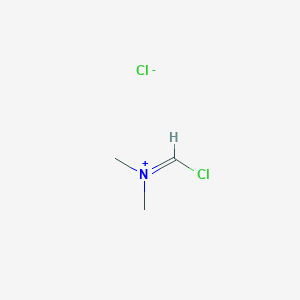

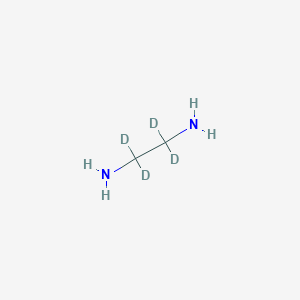

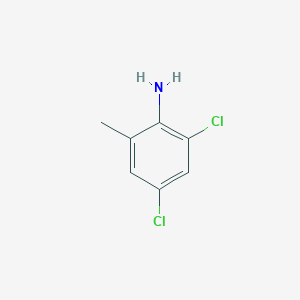

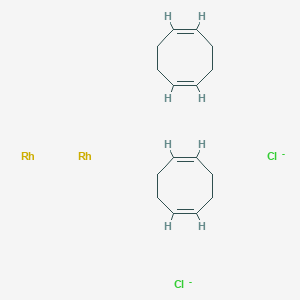

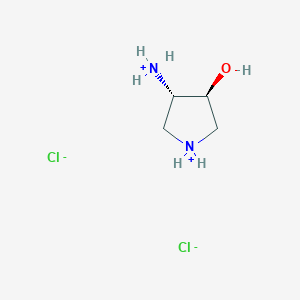

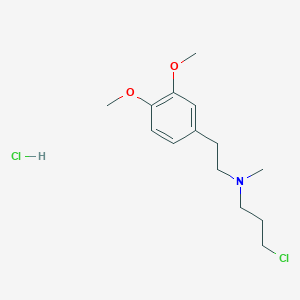

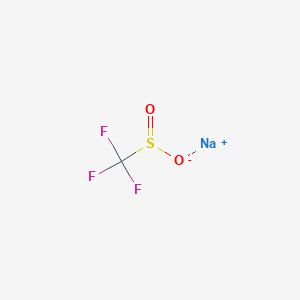

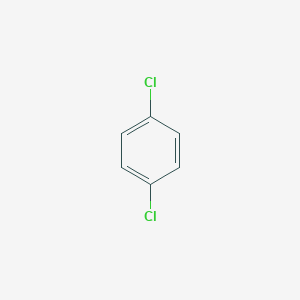

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)